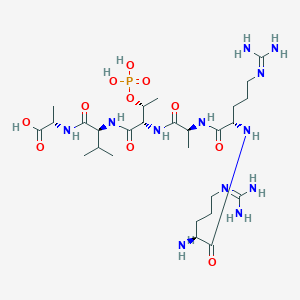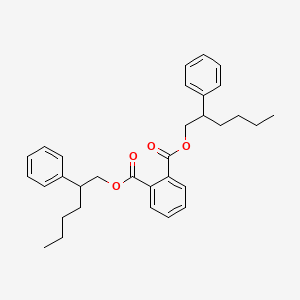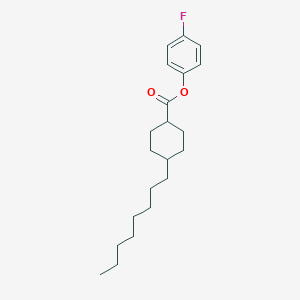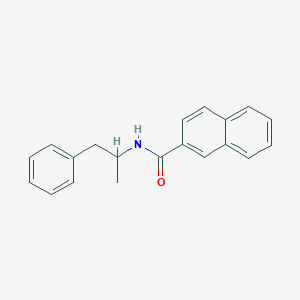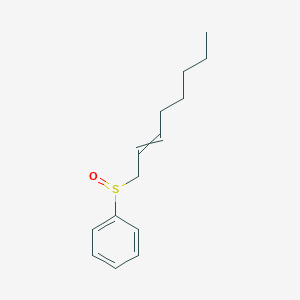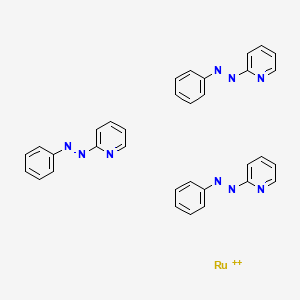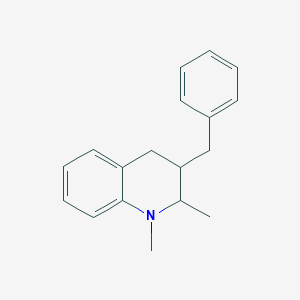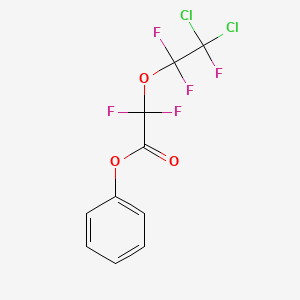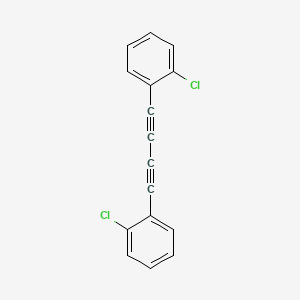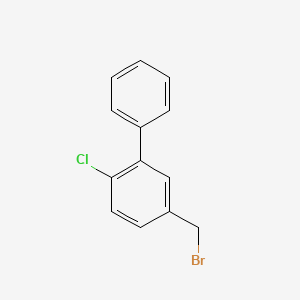
5-Bromomethyl-2-chloro-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromomethyl-2-chloro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromomethyl group attached to one ring and a chlorine atom attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromomethyl-2-chloro-biphenyl involves the bromination of 2-chloro-biphenyl. This can be achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-2-chloro-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-chloro-biphenyl.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Nucleophilic Substitution: Products include azido- or thiol-substituted biphenyl derivatives.
Oxidation: The major product is 2-chloro-biphenyl-5-carboxylic acid.
Reduction: The major product is 2-chloro-biphenyl.
Scientific Research Applications
5-Bromomethyl-2-chloro-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated biphenyls on biological systems.
Mechanism of Action
The mechanism of action of 5-Bromomethyl-2-chloro-biphenyl involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological molecules. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: Similar structure but lacks the chlorine atom.
2-Chlorobiphenyl: Similar structure but lacks the bromomethyl group.
4-Bromomethylbiphenyl: Similar structure but with the bromomethyl group at a different position.
Uniqueness
5-Bromomethyl-2-chloro-biphenyl is unique due to the presence of both bromomethyl and chlorine substituents on the biphenyl scaffold
Properties
CAS No. |
83169-81-7 |
|---|---|
Molecular Formula |
C13H10BrCl |
Molecular Weight |
281.57 g/mol |
IUPAC Name |
4-(bromomethyl)-1-chloro-2-phenylbenzene |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
RNFIKYJIMRKWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





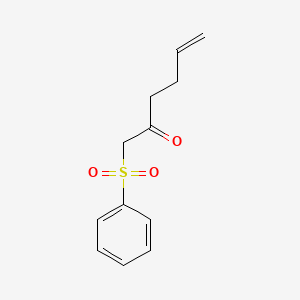
![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
